![molecular formula C9H16O B2385595 1-Cyclobutyl-2,2-dimethylpropan-1-one CAS No. 80875-33-8](/img/structure/B2385595.png)
1-Cyclobutyl-2,2-dimethylpropan-1-one
Overview
Description
“1-Cyclobutyl-2,2-dimethylpropan-1-one” is a chemical compound that belongs to the family of ketones. It has a molecular formula of C9H16O and a molecular weight of 140.226 .
Molecular Structure Analysis
The molecular structure of “1-Cyclobutyl-2,2-dimethylpropan-1-one” consists of a cyclobutyl group attached to a 2,2-dimethylpropan-1-one group. Cycloalkanes like cyclobutane are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring .Scientific Research Applications
Synthesis and Chemical Transformations
Production of Amines and Amides : The synthesis of new amines, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, has been explored through reactions involving cyclopropylacetylene and chloroalkynes, demonstrating the utility of cyclobutyl derivatives in the synthesis of complex organic compounds (Kozhushkov et al., 2010).
Cyclopropane Derivatives Synthesis : The conversion of gem-dimethyl groups into cyclopropanes via palladium-catalyzed sequential C-H activation and radical cyclization showcases the versatility of cyclobutyl derivatives in facilitating novel synthesis routes (Giri et al., 2006).
Chemical Reactivity and Stability
- Study of Bisketenes : Research on the preparation and reactivity of silyl-substituted bisketenes, including the thermolysis of cyclobutene diones, highlights the stability and reactivity of cyclobutyl derivatives under various conditions, contributing to our understanding of their potential applications in synthetic chemistry (Zhao et al., 1993).
Enantioselective Catalysis
- Catalysis in Cyclopropanation : The enantioselective cyclopropanation of styrenes and diazoacetates catalyzed by 3-oxobutylideneaminatocobalt(II) complexes demonstrates the application of cyclobutyl derivatives in achieving high enantioselectivity in chemical reactions, which is crucial for the synthesis of chiral compounds (Ikeno et al., 2001).
Chemical Bonding and Interaction Studies
- Agostic Interactions in Cycloalkyl Complexes : The examination of C–H and C–C agostic interactions in cycloalkyl tris(pyrazolyl)boratoniobium complexes provides insights into the nature of chemical bonds and interactions in complexes containing cyclobutyl derivatives, contributing to the field of organometallic chemistry (Jaffart et al., 2003).
properties
IUPAC Name |
1-cyclobutyl-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)8(10)7-5-4-6-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUBVXYJTFFATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-2,2-dimethylpropan-1-one |
Synthesis routes and methods I
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Synthesis routes and methods II
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